molecular formula C13H25ClO2 B13003297 Methyl 12-chlorododecanoate

Methyl 12-chlorododecanoate

Cat. No.: B13003297
M. Wt: 248.79 g/mol
InChI Key: ULWCBDZJKRGIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 12-chlorododecanoate is a chlorinated fatty acid methyl ester characterized by a 12-carbon chain with a chlorine atom at the terminal position and a methyl ester group at the carboxyl end. The chlorine substituent at the 12th position introduces unique electronic and steric effects, influencing its reactivity and physicochemical properties compared to non-halogenated or differently substituted analogs. This compound is of interest in organic synthesis, particularly in the development of surfactants, polymer precursors, or intermediates for pharmaceuticals, though specific applications require further research .

Properties

Molecular Formula

C13H25ClO2

Molecular Weight

248.79 g/mol

IUPAC Name

methyl 12-chlorododecanoate

InChI

InChI=1S/C13H25ClO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3

InChI Key

ULWCBDZJKRGIOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-chlorododecanoate can be synthesized through the esterification of 12-chlorododecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

12-chlorododecanoic acid+methanolacid catalystMethyl 12-chlorododecanoate+water\text{12-chlorododecanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 12-chlorododecanoic acid+methanolacid catalyst​Methyl 12-chlorododecanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-chlorododecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form 12-hydroxydodecanoate.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 12-chlorododecanoic acid and methanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Substitution: 12-hydroxydodecanoate.

    Reduction: 12-chlorododecanol.

    Hydrolysis: 12-chlorododecanoic acid and methanol.

Scientific Research Applications

Methyl 12-chlorododecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.

    Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.

    Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: this compound is used in the production of specialty chemicals, including lubricants and plasticizers.

Mechanism of Action

The mechanism of action of methyl 12-chlorododecanoate depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Research Findings and Key Observations

Substituent-Driven Solubility: Hydroxy-substituted esters exhibit higher solubility in polar solvents (e.g., methanol) compared to chlorinated or methylated analogs, which favor nonpolar media .

Reactivity Hierarchy :
Labile groups (e.g., -Cl, -OH) enable diverse transformations, while methyl groups primarily contribute to hydrophobicity and stability .

Thermal Degradation Pathways : Chlorinated esters decompose at higher temperatures (~200–300°C) than hydroxy esters, which may degrade via dehydration or oxidation below 200°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 12-chlorododecanoate, and how can reaction conditions be adjusted to maximize yield?

  • Methodological Answer : The synthesis typically involves chlorination of methyl dodecanoate at the 12th carbon. Key factors include:

  • Chlorinating Agents : Use of sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) under anhydrous conditions to minimize hydrolysis .
  • Temperature Control : Reactions are often conducted at 40–60°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation is recommended for isolating the product. Validate purity via GC-MS or NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how does chlorine substitution influence spectral interpretation?

  • Methodological Answer :

  • ¹H/¹³C NMR : The chlorine atom at C12 causes deshielding of adjacent protons (C11 and C13) and splits signals due to spin-spin coupling. Compare with unsubstituted methyl dodecanoate spectra for structural confirmation .
  • IR Spectroscopy : C-Cl stretching vibrations appear at ~550–650 cm⁻¹. Ensure baseline correction to distinguish from background noise .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 250–252 (M⁺) and fragments indicative of Cl loss (e.g., m/z 215) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • PPE : Nitrile gloves and safety goggles are mandatory; chlorinated compounds can penetrate latex .
  • Waste Disposal : Neutralize residues with sodium bicarbonate before disposal. Follow local regulations for halogenated waste .

Advanced Research Questions

Q. How does the chlorine substituent in this compound influence its reactivity in esterification or hydrolysis reactions compared to non-halogenated analogs?

  • Methodological Answer :

  • Electrophilicity : The electron-withdrawing Cl group increases the carbonyl's electrophilicity, accelerating nucleophilic acyl substitution. Monitor via kinetic studies (e.g., UV-Vis for reaction progress) .
  • Steric Effects : The bulky Cl atom at C12 may hinder access to the ester group, reducing reaction rates in sterically demanding conditions. Computational modeling (DFT) can predict transition-state geometries .

Q. What computational strategies (e.g., DFT, MD simulations) are effective in predicting the thermodynamic stability and reaction pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Gibbs free energy for chlorination intermediates. Validate with experimental enthalpy data (e.g., from calorimetry) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., in hexane or DMSO) to assess aggregation behavior, which affects reactivity in solution-phase reactions .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, ΔHvap) of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile data from multiple sources (Table 1) and apply statistical weighting based on measurement precision (e.g., NIST-certified values vs. extrapolated data) .
  • Experimental Replication : Use static or dynamic vapor pressure apparatus under controlled humidity to minimize experimental variability .

Table 1 : Reported Thermodynamic Data for this compound (Hypothetical)

PropertyValue RangeMethodSource Reliability
Vapor Pressure (25°C)0.01–0.03 PaStatic CellHigh (NIST)
ΔHvap85–90 kJ/molCalorimetryModerate
Melting Point5–8°CDSCLow (extrapolated)

Q. What experimental designs are suitable for studying the environmental persistence and biodegradation pathways of this compound?

  • Methodological Answer :

  • Microcosm Studies : Incubate the compound with soil/water samples under aerobic/anaerobic conditions. Track degradation via LC-MS and quantify chloride release via ion chromatography .
  • Isotope Labeling : Use ¹⁴C-labeled this compound to trace metabolite formation and identify rate-limiting steps in degradation pathways .

Methodological Guidelines

  • Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST Chemistry WebBook) and prioritize peer-reviewed studies over extrapolated data .
  • Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst loading) in detail to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.